In Vitro Metabolic Stability: Benchmarking the Core Scaffold's Liability and Pathways to Improvement
While the target compound 4-(Piperazin-1-yl)pyridazine dihydrochloride itself is a building block and not a final drug candidate, its selection over other piperazine-pyridazine isomers is informed by structure-metabolism relationship (SMR) studies on this precise scaffold. For the unadorned piperazin-1-ylpyridazine core, in vitro metabolic stability is a known, quantifiable liability. A representative unoptimized compound from this series (compound 1) demonstrated extremely rapid intrinsic clearance in liver microsomes, with half-lives (t1/2) of just 2 minutes in mouse liver microsomes (MLM) and 3 minutes in human liver microsomes (HLM) [1]. Crucially, the same research demonstrates that rational modification of this core can improve stability by over 50-fold, achieving t1/2 values of 113 minutes (MLM) and 105 minutes (HLM) for an optimized analog (compound 29) [1]. This establishes the 4-(piperazin-1-yl)pyridazine scaffold as a validated starting point for which clear optimization paths exist to address a known, severe liability.
| Evidence Dimension | In vitro metabolic stability in liver microsomes (half-life, t1/2) |
|---|---|
| Target Compound Data | Not directly tested as an inhibitor. This evidence pertains to the unoptimized core scaffold (compound 1) of the same class: MLM t1/2 = 2 min; HLM t1/2 = 3 min. |
| Comparator Or Baseline | Optimized analog (compound 29) from the same piperazin-1-ylpyridazine class: MLM t1/2 = 113 min; HLM t1/2 = 105 min. |
| Quantified Difference | A >50-fold improvement in metabolic half-life in vitro [1]. |
| Conditions | Metabolic stability assay using mouse (MLM) and human (HLM) liver microsomes [1]. |
Why This Matters
This data provides a quantitative benchmark for the core scaffold, enabling researchers to assess the magnitude of optimization required and confirming the chemical space is tractable, which is a critical selection criterion over less characterized or less optimizable heterocyclic building blocks.
- [1] Llona-Minguez, S.; Ghassemian, A.; Baranczewski, P.; et al. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm 2017, 8 (7), 1553-1560. View Source
